molecular formula C9H8BrFO3 B13430165 4-Bromo-3-ethoxy-2-fluorobenzoic acid

4-Bromo-3-ethoxy-2-fluorobenzoic acid

Katalognummer: B13430165
Molekulargewicht: 263.06 g/mol
InChI-Schlüssel: JANOXBFAXXRLJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-ethoxy-2-fluorobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids This compound is characterized by the presence of bromine, ethoxy, and fluorine substituents on the benzene ring, which impart unique chemical properties and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-ethoxy-2-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-ethoxy-2-fluorobenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistent quality of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-ethoxy-2-fluorobenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br_2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl_3).

    Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

Major Products Formed

    Substitution: Formation of substituted derivatives such as 4-methoxy-3-ethoxy-2-fluorobenzoic acid.

    Oxidation: Formation of this compound derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives such as 4-bromo-3-ethoxy-2-fluorobenzyl alcohol.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-ethoxy-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of halogen and ethoxy substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes. For example, the compound may inhibit the activity of enzymes involved in metabolic pathways by binding to their active sites and blocking substrate access .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-3-ethoxy-2-fluorobenzoic acid is unique due to the combination of bromine, ethoxy, and fluorine substituents on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications. The presence of the ethoxy group can influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C9H8BrFO3

Molekulargewicht

263.06 g/mol

IUPAC-Name

4-bromo-3-ethoxy-2-fluorobenzoic acid

InChI

InChI=1S/C9H8BrFO3/c1-2-14-8-6(10)4-3-5(7(8)11)9(12)13/h3-4H,2H2,1H3,(H,12,13)

InChI-Schlüssel

JANOXBFAXXRLJA-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1F)C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.